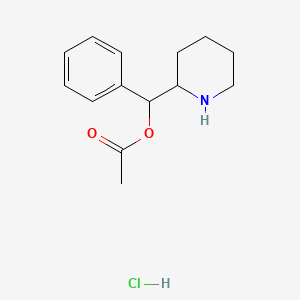

Levophacetoperane hydrochloride

描述

属性

CAS 编号 |

23257-56-9 |

|---|---|

分子式 |

C14H20ClNO2 |

分子量 |

269.77 g/mol |

IUPAC 名称 |

[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13;/h2-4,7-8,13-15H,5-6,9-10H2,1H3;1H/t13-,14-;/m1./s1 |

InChI 键 |

LDPSCUMJCVDWCB-DTPOWOMPSA-N |

手性 SMILES |

CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl |

规范 SMILES |

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Levophacetoperane hydrochloride; Levophacetoperan HCl; RP 8228; RP-8228; RP8228; |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Levophacetoperane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levophacetoperane, the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate, is a psychostimulant with antidepressant and anorectic properties.[1][2] Its core mechanism of action is the competitive inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[3][4] This inhibition leads to an increase in the synaptic concentrations of dopamine and norepinephrine, resulting in enhanced dopaminergic and noradrenergic neurotransmission. This dual-action profile is central to its stimulant and therapeutic effects.

Core Mechanism of Action

Levophacetoperane hydrochloride exerts its pharmacological effects by acting as a competitive reuptake inhibitor at presynaptic dopamine and norepinephrine transporters.

-

Dopamine Transporter (DAT) Inhibition: By binding to DAT, levophacetoperane blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to a higher concentration of dopamine available to stimulate postsynaptic dopamine receptors. The primary site of this action is in dopamine-rich brain regions such as the corpus striatum and cortex.[3][4]

-

Norepinephrine Transporter (NET) Inhibition: Similarly, levophacetoperane binds to NET, preventing the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synapse, enhancing its signaling at postsynaptic adrenergic receptors. This action is prominent in brain regions like the hypothalamus and cortex.[3][4]

The competitive nature of this inhibition indicates that levophacetoperane directly competes with the endogenous neurotransmitters (dopamine and norepinephrine) for the binding site on their respective transporters.[3][4]

Quantitative Data Summary

As previously noted, specific, publicly available quantitative data on the binding affinity (Ki) or functional potency (IC50) of this compound at DAT and NET is currently lacking. The tables below are structured to accommodate such data once it becomes available and serve as a template for the presentation of key pharmacological parameters.

Table 1: Monoamine Transporter Binding Affinity

| Transporter | Ligand | Ki (nM) | Assay Type | Source |

| Dopamine Transporter (DAT) | Levophacetoperane HCl | Data not available | Radioligand Binding | - |

| Norepinephrine Transporter (NET) | Levophacetoperane HCl | Data not available | Radioligand Binding | - |

| Serotonin Transporter (SERT) | Levophacetoperane HCl | Data not available | Radioligand Binding | - |

Table 2: Monoamine Transporter Uptake Inhibition

| Transporter | Ligand | IC50 (nM) | Assay Type | Source |

| Dopamine Transporter (DAT) | Levophacetoperane HCl | Data not available | Synaptosomal Uptake | - |

| Norepinephrine Transporter (NET) | Levophacetoperane HCl | Data not available | Synaptosomal Uptake | - |

| Serotonin Transporter (SERT) | Levophacetoperane HCl | Data not available | Synaptosomal Uptake | - |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine the quantitative pharmacological profile of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

-

Objective: To quantify the affinity of this compound for DAT and NET.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human dopamine or norepinephrine transporter, or from specific brain regions (e.g., striatum for DAT, cerebral cortex for NET) of laboratory animals.

-

Assay Conditions: A specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Uptake Assays

These assays measure the functional inhibition of neurotransmitter reuptake into presynaptic terminals.

-

Objective: To determine the potency (IC50) of this compound in inhibiting dopamine and norepinephrine uptake.

-

Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed presynaptic nerve terminals) are isolated from specific brain regions (e.g., rat striatum for dopamine uptake, hypothalamus for norepinephrine uptake) by differential centrifugation of brain homogenates.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

-

Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.

-

Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50) is calculated.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of Levophacetoperane.

Experimental Workflow Diagram

Caption: Workflow for characterizing a monoamine reuptake inhibitor.

References

- 1. collaborativedrug.com [collaborativedrug.com]

- 2. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Pharmacology of Levophacetoperane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane hydrochloride, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake. Structurally, it is the reverse ester of methylphenidate. Historically used as an antidepressant and anorectic, Levophacetoperane is now being investigated as a potentially safer and more potent alternative to traditional stimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacodynamics, and available clinical insights. While quantitative data on binding affinities, pharmacokinetics, and clinical trial outcomes are not fully available in publicly accessible literature, this guide synthesizes the existing knowledge to support further research and development.

Introduction

Levophacetoperane (also known under the developmental code NLS-3) is a central nervous system (CNS) stimulant developed by Rhône-Poulenc in the 1950s.[1] It was previously marketed as Lidepran® for the treatment of obesity and depression.[2][3] Its chemical structure as the reverse ester of methylphenidate distinguishes its pharmacological profile from other catecholaminergic agents like amphetamine.[2][3] Recent research has renewed interest in Levophacetoperane for ADHD, suggesting a favorable benefit/risk balance compared to other stimulants.[2][3]

Mechanism of Action & Pharmacodynamics

This compound's primary mechanism of action is the competitive inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.

The stimulant effects of Levophacetoperane are attributed to its action on these key catecholamine systems.[2][3] It has been shown to inhibit norepinephrine uptake in the rat hypothalamus and cortex, and dopamine uptake in the corpus striatum and cortex.[5]

Signaling Pathway

The proposed mechanism involves the blockade of presynaptic transporters, preventing the reuptake of released neurotransmitters. This leads to prolonged signaling at postsynaptic receptors.

Binding Profile

A complete binding profile assay has been conducted for Levophacetoperane (NLS-3), which confirmed its potential benefit with a higher benefit/risk ratio compared to other stimulants.[2][3] However, the specific quantitative data from these assays, such as Ki or IC50 values for DAT and NET, are not available in the public domain literature reviewed for this document.

Table 1: Monoamine Transporter Binding Affinity

| Transporter | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

|---|---|---|---|---|---|---|

| Dopamine Transporter (DAT) | Levophacetoperane | N/A | Radioligand Binding | Data Not Available | Data Not Available | [2][3] |

| Norepinephrine Transporter (NET) | Levophacetoperane | N/A | Radioligand Binding | Data Not Available | Data Not Available | [2][3] |

| Serotonin Transporter (SERT) | Levophacetoperane | N/A | Radioligand Binding | Data Not Available | Data Not Available | [2][3] |

Note: Specific quantitative binding affinity data for this compound were not available in the reviewed literature. The table structure is provided for future data insertion.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as absorption, distribution, metabolism, excretion, half-life, and bioavailability, have been assessed but the quantitative results are not publicly available.

Table 2: Human Pharmacokinetic Parameters

| Parameter | Value | Unit | Route of Administration | Subject Population | Reference |

|---|---|---|---|---|---|

| Tmax (Time to Peak Concentration) | Data Not Available | hours | Oral | N/A | N/A |

| Cmax (Peak Plasma Concentration) | Data Not Available | ng/mL | Oral | N/A | N/A |

| AUC (Area Under the Curve) | Data Not Available | ng·h/mL | Oral | N/A | N/A |

| t1/2 (Elimination Half-Life) | Data Not Available | hours | Oral | N/A | N/A |

| Bioavailability | Data Not Available | % | Oral | N/A | N/A |

Note: Specific quantitative pharmacokinetic data for this compound in humans were not available in the reviewed literature. The table is structured for future data population.

Clinical Studies

Table 3: Summary of Clinical Trial Data for ADHD

| Study Identifier | Phase | N (Treated/Placebo) | Population | Primary Endpoint | Key Findings | Adverse Events | Reference |

|---|---|---|---|---|---|---|---|

| N/A | N/A | N/A | Children & Adolescents with ADHD | N/A | Generally well-tolerated with fewer side effects than comparators. | Data Not Available | [2][3] |

Note: Specific quantitative data from controlled clinical trials of Levophacetoperane for ADHD were not available in the reviewed literature. The table reflects the qualitative information found.

Experimental Protocols

In Vitro Neurotransmitter Uptake Assay

The following protocol is a representative methodology for assessing the inhibition of dopamine and norepinephrine uptake by this compound, based on standard techniques in the field.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured under standard conditions.

-

Cell Plating: Cells are seeded into 96-well microplates and allowed to form a confluent monolayer.

-

Pre-incubation: The cell medium is replaced with a buffer solution containing various concentrations of this compound or a vehicle control. The plates are pre-incubated for a specified time.

-

Uptake Initiation: A solution containing a fixed concentration of radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) is added to each well to initiate the uptake reaction.

-

Incubation: The plates are incubated at 37°C for a short period (e.g., 10 minutes) to allow for transporter-mediated uptake.

-

Uptake Termination: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition at each concentration of Levophacetoperane is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a promising psychostimulant with a well-defined mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor. Its historical clinical use suggests a good tolerability profile. However, a comprehensive understanding of its pharmacology is hampered by the lack of publicly available quantitative data on its binding affinities, pharmacokinetic profile, and the results of modern, well-controlled clinical trials. Further research and the publication of this key data are essential to fully characterize the therapeutic potential of Levophacetoperane for the treatment of ADHD and other CNS disorders.

References

Levophacetoperane Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, with the chemical name [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate (B1210297), is a psychostimulant compound that has garnered interest for its potential therapeutic applications. As the levorotatory enantiomer of phacetoperane, it acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. This technical guide provides an in-depth overview of the synthesis and chemical properties of its hydrochloride salt, Levophacetoperane hydrochloride. The information is curated to be a valuable resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Levophacetoperane and its hydrochloride salt is presented below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Levophacetoperane (Free Base) | ||

| IUPAC Name | [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate | [1] |

| CAS Number | 24558-01-8 | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| This compound | ||

| Chemical Name | 2-Piperidinemethanol, α-phenyl-, acetate (ester), hydrochloride | |

| CAS Number | 23257-56-9 | |

| Molecular Formula | C₁₄H₂₀ClNO₂ | |

| Molecular Weight | 269.77 g/mol | |

| Melting Point | 229-230 °C | |

| Appearance | White crystalline powder |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the creation of a racemic intermediate, followed by chiral resolution to isolate the desired enantiomer, and finally, esterification and salt formation. The original synthesis was developed by Rhône-Poulenc and is detailed in U.S. Patent 2,928,835.[1][2] A general overview of a plausible synthetic route is described below.

Experimental Workflow for Synthesis

Caption: General synthetic workflow for Levophacetoperane HCl.

Experimental Protocols

Step 1: Synthesis of Racemic threo-α-Phenyl-2-piperidinemethanol

A common route to the racemic precursor involves the reaction of 2-benzoylpyridine (B47108) with a reducing agent, such as sodium borohydride, followed by catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine (B6355638) ring. The stereochemistry of the reduction often yields a mixture of threo and erythro isomers, which require separation.

Step 2: Chiral Resolution of threo-α-Phenyl-2-piperidinemethanol

The resolution of the racemic threo-α-phenyl-2-piperidinemethanol is a critical step to isolate the desired (R,R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-dibenzoyltartaric acid, as mentioned in patent literature.[2]

-

Protocol for Diastereomeric Salt Formation:

-

Dissolve the racemic threo-α-phenyl-2-piperidinemethanol in a suitable solvent, such as propanol.[2]

-

Add a solution of (-)-dibenzoyltartaric acid in the same solvent.[2]

-

Allow the mixture to stand, which leads to the precipitation of the less soluble diastereomeric salt, the dibenzoyltartrate of the (R,R)-enantiomer.[2]

-

The precipitated salt is isolated by filtration.

-

To liberate the free base, the diastereomeric salt is treated with a base, such as sodium hydroxide, and the (R,R)-threo-α-phenyl-2-piperidinemethanol is extracted with an organic solvent.

-

Step 3: Acetylation of (R,R)-threo-α-Phenyl-2-piperidinemethanol

The isolated (R,R)-enantiomer of the alcohol is then acetylated to form Levophacetoperane.

-

Protocol for Acetylation:

-

The (R,R)-threo-α-phenyl-2-piperidinemethanol is dissolved in an appropriate solvent.

-

An acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acidic byproduct.

-

The reaction mixture is stirred until the reaction is complete.

-

The crude Levophacetoperane is then purified, for example, by chromatography or recrystallization.

-

Step 4: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

-

Protocol for Hydrochloride Salt Formation:

-

The purified Levophacetoperane free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.

-

The this compound precipitates as a white solid.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

Levophacetoperane exerts its psychostimulant effects by acting as a reuptake inhibitor for two key neurotransmitters in the central nervous system: dopamine (DA) and norepinephrine (NE).

Signaling Pathway

Caption: Mechanism of action of Levophacetoperane.

By binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron, Levophacetoperane prevents the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing their signaling to the postsynaptic neuron. This enhanced dopaminergic and noradrenergic activity is believed to be the basis for its stimulant and potential antidepressant effects.

Analytical Methods

The quality control and analysis of this compound are essential to ensure its purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. While a specific validated monograph may not be publicly available, a general Reverse-Phase HPLC (RP-HPLC) method can be developed and validated.

Proposed RP-HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a suitable wavelength (to be determined by UV scan, likely in the range of 210-260 nm due to the phenyl group). |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Method Validation Workflow

A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.

Caption: Workflow for HPLC method validation.

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical properties of this compound, tailored for a scientific audience. The synthetic pathway, centered around the chiral resolution of a key intermediate, and the mechanism of action, involving the inhibition of dopamine and norepinephrine reuptake, are fundamental to understanding this compound. The outlined analytical approach provides a framework for the quality control and further investigation of this promising psychostimulant. This compilation of information aims to support the ongoing research and development efforts in the field of medicinal chemistry and pharmacology.

References

- 1. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - Konofal - Current Medicinal Chemistry [journals.eco-vector.com]

- 2. US20150038533A1 - Phacetoperane for the treatment of attention-deficit hyperactivity disorder - Google Patents [patents.google.com]

The Re-emergence of a Psychostimulant: A Technical Guide to Levophacetoperane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant first developed in the 1950s by Rhône-Poulenc. Initially explored for indications such as depression and anorexia, it has garnered renewed interest as a potential therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD). Structurally, it is a reverse ester of methylphenidate, and its primary mechanism of action involves the competitive inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This technical guide provides a comprehensive overview of the discovery, history, pharmacology, and synthesis of Levophacetoperane, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction and Historical Context

Levophacetoperane, also known as Lidépran or Phacétoperane, was synthesized in the 1950s by the French pharmaceutical company Rhône-Poulenc.[1] It was initially investigated for its potential as an antidepressant and anorectic agent.[1] As the levorotatory stereoisomer of phacetoperane, specifically the (R,R)-enantiomer, its pharmacological profile was later revisited, leading to investigations into its efficacy as a psychostimulant for conditions such as narcolepsy and, more recently, ADHD.[1]

Pharmacodynamics: Mechanism of Action

Levophacetoperane exerts its psychostimulant effects by acting as a competitive inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these key neurotransmitters. This enhanced dopaminergic and noradrenergic signaling in brain regions associated with attention, motivation, and executive function is believed to be the basis for its therapeutic effects in ADHD.

Signaling Pathway

The increased availability of dopamine and norepinephrine in the synapse leads to enhanced activation of their respective postsynaptic receptors, modulating downstream signaling cascades involved in neuronal excitability and plasticity.

Quantitative Pharmacological Data

While a complete binding profile for Levophacetoperane (NLS-3) has been established, specific quantitative data from publicly available literature is limited. The following tables summarize the available information and provide a template for future data compilation.

Table 1: In Vitro Binding Affinities and Uptake Inhibition

| Target | Parameter | Value | Species | Source |

| Dopamine Transporter (DAT) | K_i | Data not available | Human/Rat | |

| Norepinephrine Transporter (NET) | K_i | Data not available | Human/Rat | |

| Dopamine Transporter (DAT) | IC_50 (Uptake Inhibition) | Data not available | Human/Rat | |

| Norepinephrine Transporter (NET) | IC_50 (Uptake Inhibition) | Data not available | Human/Rat |

Table 2: Preclinical Pharmacokinetic Parameters

| Species | Dose & Route | C_max | T_max | AUC | t_1/2 | Source |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: Clinical Efficacy in ADHD (Hypothetical Data Structure)

| Study ID | Treatment Group | n | Primary Outcome Measure | Baseline (Mean ± SD) | End of Study (Mean ± SD) | p-value vs. Placebo | Source |

| NLS-3-ADHD-001 | Levophacetoperane | ADHD-RS-IV Total Score | |||||

| Placebo | ADHD-RS-IV Total Score |

Experimental Protocols

Detailed experimental protocols for the key studies on Levophacetoperane are not extensively published. However, based on standard methodologies for psychostimulant research, the following sections outline the likely experimental designs.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of Levophacetoperane for the dopamine and norepinephrine transporters.

Workflow:

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing human dopamine or norepinephrine transporters are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Binding Assay: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) at a concentration near its K_d value.

-

Competition: Increasing concentrations of unlabeled Levophacetoperane are added to displace the radioligand from the transporters.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC_50 value (the concentration of Levophacetoperane that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated using the Cheng-Prusoff equation.

Locomotor Activity in Rodents

Objective: To assess the psychostimulant effects of Levophacetoperane by measuring changes in spontaneous locomotor activity in rats.

Workflow:

Methodology:

-

Animals: Adult male Sprague-Dawley or Wistar rats are typically used.

-

Apparatus: An open-field arena (e.g., a square or circular enclosure) equipped with infrared beams or a video tracking system to automatically record movement.

-

Procedure:

-

Rats are habituated to the testing room and the open-field arena for a set period before the experiment.

-

On the test day, rats are administered Levophacetoperane or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

-

Following a brief period for drug absorption, each rat is placed individually in the center of the open-field arena.

-

Locomotor activity is recorded for a specified duration (e.g., 60 minutes).

-

-

Data Analysis: The recorded data are analyzed to quantify various parameters of locomotor activity, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).

Synthesis

The synthesis of NLS-3 (Levophacetoperane) has been described as originating from phenylketone, a precursor also utilized in the synthesis of methylphenidate. This modern synthesis route differs from the original method employed by Rhône-Poulenc, allowing for the specific isolation of the (R,R)-enantiomer.

Conceptual Synthesis Pathway:

While the specific reagents and reaction conditions for the modern asymmetric synthesis of Levophacetoperane are proprietary, the general approach involves the stereoselective synthesis of the key intermediate, (R,R)-threo-α-phenyl-2-piperidinemethanol, followed by acetylation to yield the final product.

Conclusion

Levophacetoperane represents a psychostimulant with a long history that is now being re-evaluated for its therapeutic potential in ADHD. Its mechanism as a dual dopamine and norepinephrine reuptake inhibitor is well-established, though a more detailed public disclosure of its quantitative pharmacological data and the specifics of its modern synthesis would be beneficial for the research community. As more data from preclinical and clinical studies become available, a clearer picture of its efficacy and safety profile will emerge, potentially positioning it as a valuable alternative in the treatment of ADHD.

References

Levophacetoperane Hydrochloride: A Technical Guide on its Interaction with Dopamine and Norepinephrine Transporters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pharmacological Profile: Dopamine (B1211576) and Norepinephrine (B1679862) Uptake Inhibition

Levophacetoperane hydrochloride has been characterized as a competitive inhibitor of both dopamine and norepinephrine uptake.[3][4] Early in vitro research demonstrated that this compound effectively blocks the reuptake of these crucial catecholamines in specific regions of the rat brain.[5] Specifically, levophacetoperane was shown to inhibit the uptake of norepinephrine in the hypothalamus and cortex, and the uptake of dopamine in the corpus striatum and cortex.[3][4] This mechanism of action, by increasing the extracellular concentrations of dopamine and norepinephrine, is consistent with its classification as a psychostimulant.[1]

A 2024 review of NLS-3 (levophacetoperane) mentions the existence of a "complete binding profile assay," which suggests that modern, quantitative data may exist; however, the specific results of this assay are not detailed in the available publication.[6][7][8]

Data on Transporter Inhibition

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., Kᵢ or IC₅₀ values) for the binding affinity or uptake inhibition of this compound at the dopamine and norepinephrine transporters. The available information is summarized in the table below.

| Transporter | Target Species | Brain Region(s) | Type of Inhibition | Quantitative Data (Kᵢ/IC₅₀) | Reference |

| Dopamine Transporter (DAT) | Rat | Corpus Striatum, Cortex | Competitive | Not Available | [3][4] |

| Norepinephrine Transporter (NET) | Rat | Hypothalamus, Cortex | Competitive | Not Available | [3][4] |

Experimental Protocols for Transporter Interaction Analysis

The following sections detail standardized and widely accepted experimental protocols for characterizing the interaction of a compound like this compound with dopamine and norepinephrine transporters. These methodologies are representative of the approaches used to determine binding affinity and functional uptake inhibition.

Radioligand Binding Assay for DAT and NET Affinity

This protocol outlines a method to determine the binding affinity (Kᵢ) of a test compound for the dopamine and norepinephrine transporters using a competitive radioligand binding assay.

3.1.1 Materials

-

Biological Material: Cell lines (e.g., HEK293 or CHO) stably expressing human or rodent DAT or NET, or rodent brain tissue homogenates (e.g., striatum for DAT, cerebral cortex for NET).

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or [³H]GBR-12935

-

For NET: [³H]Nisoxetine or [³H]Mazindol

-

-

Test Compound: this compound

-

Buffers and Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold assay buffer

-

Scintillation cocktail

-

-

Equipment:

-

Homogenizer

-

Centrifuge

-

96-well microplates

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

-

3.1.2 Procedure

-

Membrane Preparation:

-

Harvest cells or dissect brain tissue and place in ice-cold homogenization buffer.

-

Homogenize the tissue/cells and centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the transporters.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate for each concentration of the test compound:

-

Membrane preparation (typically 50-200 µg of protein)

-

Radioligand at a concentration near its Kₔ

-

Varying concentrations of this compound (or vehicle for total binding).

-

-

For determination of non-specific binding, add a high concentration of a known DAT or NET inhibitor (e.g., GBR-12909 for DAT, desipramine (B1205290) for NET) in separate wells.

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum filtration manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Synaptosomal Uptake Inhibition Assay

This protocol describes a functional assay to measure the potency (IC₅₀) of a test compound in inhibiting the uptake of radiolabeled dopamine or norepinephrine into synaptosomes.

3.2.1 Materials

-

Biological Material: Freshly prepared rat brain synaptosomes from the striatum (for dopamine uptake) or cerebral cortex/hypothalamus (for norepinephrine uptake).

-

Radiolabeled Substrates: [³H]Dopamine or [³H]Norepinephrine.

-

Test Compound: this compound.

-

Buffers and Reagents:

-

Krebs-Ringer buffer (containing, for example, NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, NaHCO₃, and glucose), aerated with 95% O₂/5% CO₂.

-

Uptake inhibitors for other transporters to ensure specificity (e.g., desipramine to block NET during a DAT assay).

-

A monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent degradation of the neurotransmitters.

-

-

Equipment: Same as for the radioligand binding assay.

3.2.2 Procedure

-

Synaptosome Preparation:

-

Dissect the brain region of interest in ice-cold buffer.

-

Homogenize the tissue gently in a sucrose-containing buffer.

-

Perform differential centrifugation to obtain a crude synaptosomal fraction (P2 pellet).

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

For the determination of non-specific uptake, incubate a set of tubes at 4°C or in the presence of a high concentration of a known uptake inhibitor (e.g., cocaine or nomifensine).

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove the extracellular radiolabel.

-

Measure the radioactivity retained on the filters (representing the amount of neurotransmitter taken up into the synaptosomes) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake as a function of the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

-

Visualizations

Signaling Pathway of Dopamine and Norepinephrine Reuptake Inhibition

Caption: Dopamine and Norepinephrine Reuptake Inhibition Pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for Determining Binding Affinity (Kᵢ).

Experimental Workflow for Synaptosomal Uptake Assay

Caption: Workflow for Measuring Uptake Inhibition (IC₅₀).

References

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Relationship Between Levophacetoperane and Methylphenidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional relationship between two centrally acting psychostimulants: Levophacetoperane and Methylphenidate. While both compounds share a common pharmacophore and mechanism of action as norepinephrine-dopamine reuptake inhibitors (NDRIs), their distinct stereochemistry and ester linkage orientation lead to unique pharmacological profiles. This document details their structural properties, comparative pharmacology, synthesis methodologies, and key experimental protocols to serve as a comprehensive resource for research and drug development.

Structural and Stereochemical Analysis

Levophacetoperane and Methylphenidate are chiral molecules containing a piperidine (B6355638) and a phenyl group, both essential for their interaction with monoamine transporters. The core structural relationship is that Levophacetoperane is the reverse ester of Methylphenidate.[1][2] This means the positions of the carbonyl and the ester oxygen atoms are swapped relative to the chiral carbon connecting the phenyl and piperidine rings.

Both molecules possess two chiral centers, giving rise to four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). The relative stereochemistry of these centers defines them as either threo or erythro diastereomers.

-

Methylphenidate : The therapeutically active isomer is the d-threo-(2R,2'R)-enantiomer, known as dexmethylphenidate.[3][4] Commercial preparations are often a racemic mixture of the d- and l-threo-diastereomers.[3] The erythro isomers are pharmacologically inactive.

-

Levophacetoperane : This compound is specifically the (R,R) enantiomer of phacetoperane, also referred to as (-)-threo-phacetoperane.[5][6]

This isomeric specificity is critical, as the pharmacological activity resides almost exclusively in the threo configuration for both series of compounds.

Visualization of Core Structures

The following diagram illustrates the chemical structures of (2R,2'R)-Methylphenidate (Dexmethylphenidate) and Levophacetoperane, highlighting their reverse ester relationship.

Comparative Data

Chemical and Physical Properties

The fundamental properties of Levophacetoperane and the active d-threo-enantiomer of Methylphenidate are summarized below.

| Property | Levophacetoperane | d-threo-Methylphenidate (Dexmethylphenidate) |

| IUPAC Name | [(R)-phenyl[(2R)-piperidin-2-yl]methyl] acetate | methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate |

| Molecular Formula | C₁₄H₁₉NO₂ | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol | 233.31 g/mol |

| CAS Number | 24558-01-8 | 40431-64-9 |

Monoamine Transporter Binding Affinities

Both compounds act primarily by inhibiting the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with negligible activity at the serotonin (B10506) transporter (SERT).[1][3][7][8] The d-threo enantiomer of methylphenidate is significantly more potent than the l-threo enantiomer.[2]

While it is known that Levophacetoperane is a competitive inhibitor of DAT and NET, specific public domain data on its binding affinities (Kᵢ) are limited.[5] One comprehensive review confirmed its beneficial pharmacological profile through a complete binding assay, but did not disclose the quantitative values.[5][9]

| Compound / Enantiomer | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) | Reference(s) |

| d-threo-Methylphenidate | 193 | 38 | >10,000 | [2][7] |

| l-threo-Methylphenidate | 5,100 | 540 | >50,000 | [2] |

| dl-threo-Methylphenidate | ~130 (IC₅₀) | ~120 (IC₅₀) | >10,000 | [2][8][10] |

| Levophacetoperane | N/A | N/A | N/A | [5][9] |

Note: Kᵢ values are from human transporter assays where specified; IC₅₀ values may be from rat or human assays. N/A indicates data is not publicly available in the reviewed literature.

Experimental Protocols

Synthesis Methodologies

The synthesis of both molecules often starts from related precursors, such as α-phenyl-α-(2-piperidyl)acetamide or ritalinic acid.[11] The key differentiators are the final esterification or acetylation steps.

This protocol outlines a common method starting from d-threo-α-phenyl-α-(2-piperidyl)acetamide.

-

Hydrolysis to Ritalinic Acid:

-

A solution of d-threo-α-phenyl-α-(2-piperidyl)acetamide and concentrated sulfuric acid in methanol (B129727) is heated to reflux and stirred for approximately 48 hours.

-

The reaction mixture is cooled, and the pH is adjusted to ~12 with 50% NaOH, precipitating the free base.

-

The product is filtered, washed with water, and dried to yield d-threo-ritalinic acid.

-

-

Esterification to Methylphenidate:

-

d-threo-ritalinic acid is suspended in methanol and dimethylcarbonate.

-

Concentrated sulfuric acid is added, and the mixture is stirred at room temperature.

-

The reaction is quenched with water and an organic solvent (e.g., toluene). The pH of the aqueous layer is adjusted to >10 with NaOH.

-

The organic layer containing the methylphenidate free base is separated.

-

HCl gas is bubbled through the organic solution to precipitate d-threo-methylphenidate hydrochloride.

-

The final product is collected by filtration, washed with an organic solvent, and dried.[7]

-

The synthesis of Levophacetoperane involves the resolution of a racemic precursor followed by acetylation.

-

Resolution of (±)-threo-2-phenyl-2-(2-piperidyl)acetamide:

-

A racemic mixture of threo-2-phenyl-2-(piperidin-2-yl)acetamide is dissolved in isopropanol.

-

(+)-O,O-dibenzoyl-D-tartaric acid is added to the solution.

-

The mixture is stirred, allowing the d-threo-[R(R,R)]-2-phenyl-2-piperidine-2-yl-acetic acid amide-dibenzoyl-D-tartrate salt to crystallize.

-

The salt is isolated by filtration.

-

-

Formation of (R,R)-threo-phenyl-(piperidin-2-yl)methanol:

-

The resolved amide is hydrolyzed under strong acidic or basic conditions to the corresponding carboxylic acid, (R,R)-ritalinic acid.

-

The carboxylic acid is then reduced to the primary alcohol, (R,R)-threo-phenyl-(piperidin-2-yl)methanol, using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.

-

-

Acetylation to Levophacetoperane:

-

The purified (R,R)-threo-phenyl-(piperidin-2-yl)methanol is dissolved in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

-

The solution is cooled in an ice bath.

-

Acetyl chloride or acetic anhydride (B1165640) is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield Levophacetoperane.

-

In Vitro Transporter Binding Assay Protocol

This protocol provides a general methodology for determining the binding affinity (Kᵢ) of test compounds at monoamine transporters.

-

Preparation of Membranes:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

-

-

Competitive Binding Assay:

-

Membrane preparations are incubated in 96-well plates with a specific radioligand and varying concentrations of the test compound (e.g., Methylphenidate).

-

For DAT, [³H]WIN 35,428 is commonly used as the radioligand.[3]

-

For NET, [³H]nisoxetine is a common choice.[3]

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., benztropine (B127874) for DAT).

-

The plates are incubated to allow the binding to reach equilibrium.

-

-

Data Collection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Visualization of Workflows and Pathways

Comparative Synthesis Pathway

This diagram outlines the divergent final steps in the synthesis of Methylphenidate and Levophacetoperane from a common chiral precursor.

Pharmacodynamic Mechanism at the Synapse

This diagram illustrates the shared mechanism of action of Methylphenidate and Levophacetoperane at a catecholaminergic synapse.

Conclusion

Levophacetoperane and Methylphenidate are structurally analogous psychostimulants, distinguished primarily by their reverse ester linkage. This structural inversion, coupled with their specific (R,R)-threo stereochemistry, dictates their interaction with the dopamine and norepinephrine transporters. While both effectively function as NDRIs, the subtle change in the ester orientation may account for reported differences in their benefit-to-risk profiles. The data clearly indicates that the pharmacological activity of Methylphenidate resides in the d-threo enantiomer, which exhibits high affinity for both DAT and NET. Although precise, publicly available binding affinities for Levophacetoperane are lacking, its established clinical use and classification as a psychostimulant confirm its engagement with these same catecholaminergic targets. The synthetic pathways, while divergent in their final functional group transformations, can originate from common chiral precursors, highlighting their close chemical relationship. This guide provides a foundational resource for professionals engaged in the study and development of novel CNS stimulants.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kirj.ee [kirj.ee]

- 5. researchgate.net [researchgate.net]

- 6. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journaljamps.com [journaljamps.com]

- 8. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific in vitro binding of (S,S)-[3H]MeNER to norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Stereoisomers of Phacetoperane: A Technical Guide to Synthesis, Separation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phacetoperane, a psychostimulant developed in the 1950s, is a chiral molecule with four potential stereoisomers due to its two stereocenters. Historically used as an antidepressant and anorectic, its pharmacological profile, particularly concerning its individual stereoisomers, is of renewed interest for potential therapeutic applications, including Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the stereoisomers of phacetoperane, focusing on their synthesis, separation, and specific biological activities. While a complete quantitative dataset for all four stereoisomers is not publicly available, this document consolidates the existing knowledge, outlines key experimental methodologies, and presents hypothetical signaling pathways to guide future research.

Introduction to Phacetoperane and its Stereoisomers

Phacetoperane, chemically known as [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate, is a reverse ester of methylphenidate.[1] Due to the presence of two chiral centers, phacetoperane can exist as four distinct stereoisomers: (2R,αR), (2S,αS), (2R,αS), and (2S,αR). The (2R,αR)-enantiomer is known as levophacetoperane (also referred to as NLS-3) and has been the primary focus of historical and recent research.[2][3] The differential pharmacological activities of stereoisomers of various drugs are well-documented, with variations in potency, efficacy, and side-effect profiles.[4] Therefore, a thorough understanding of the specific activities of each phacetoperane stereoisomer is crucial for any potential therapeutic development.

Synthesis and Chiral Separation of Phacetoperane Stereoisomers

The synthesis of individual phacetoperane stereoisomers with high enantiomeric purity is essential for their pharmacological characterization. While specific, detailed protocols for all four isomers are not widely published, the synthesis of levophacetoperane (NLS-3) has been described to originate from a phenylketone precursor, a method distinct from the original synthesis by Rhône-Poulenc, which allows for the potential synthesis of other individual enantiomers.[2][3]

Generally, the synthesis and separation of chiral compounds like phacetoperane can be approached through two main strategies:

-

Stereoselective Synthesis: This involves using chiral starting materials or chiral catalysts to produce a single desired stereoisomer. For example, starting with enantiomerically pure pipecolic acid could be a viable route.

-

Resolution of a Racemic Mixture: This involves synthesizing a mixture of stereoisomers and then separating them. Common methods include:

-

Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers and diastereomers.

-

A general workflow for the synthesis and separation of phacetoperane stereoisomers is depicted below.

Quantitative Biological Data

A comprehensive, publicly available dataset comparing the quantitative biological activities of all four phacetoperane stereoisomers is currently lacking. Research has primarily focused on levophacetoperane (R,R-phacetoperane), with reports of a "complete binding profile" suggesting a favorable risk/benefit ratio compared to other stimulants.[2][3] However, the specific binding affinities (Ki or IC50 values) for each isomer at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are not detailed in the available literature.

For the purpose of this guide and to highlight the necessary data for a complete understanding, the following tables are presented as a template for the required quantitative information.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM) of Phacetoperane Stereoisomers

| Stereoisomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| (2R,αR) | Data not available | Data not available | Data not available |

| (2S,αS) | Data not available | Data not available | Data not available |

| (2R,αS) | Data not available | Data not available | Data not available |

| (2S,αR) | Data not available | Data not available | Data not available |

Table 2: In Vitro Monoamine Transporter Uptake Inhibition (IC50, nM) of Phacetoperane Stereoisomers

| Stereoisomer | Dopamine (DA) Uptake | Norepinephrine (NE) Uptake | Serotonin (5-HT) Uptake |

| (2R,αR) | Data not available | Data not available | Data not available |

| (2S,αS) | Data not available | Data not available | Data not available |

| (2R,αS) | Data not available | Data not available | Data not available |

| (2S,αR) | Data not available | Data not available | Data not available |

Table 3: In Vivo Locomotor Activity of Phacetoperane Stereoisomers in Rodents

| Stereoisomer | Dose Range (mg/kg) | Maximum Increase in Locomotor Activity (% of control) | Duration of Action (min) |

| (2R,αR) | Data not available | Data not available | Data not available |

| (2S,αS) | Data not available | Data not available | Data not available |

| (2R,αS) | Data not available | Data not available | Data not available |

| (2S,αR) | Data not available | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of phacetoperane stereoisomers. These should be adapted and optimized based on specific laboratory conditions and the physicochemical properties of the individual isomers.

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of each phacetoperane stereoisomer for the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Phacetoperane stereoisomers (dissolved in appropriate vehicle).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the phacetoperane stereoisomer.

-

For the determination of non-specific binding, add the respective non-specific binding inhibitor instead of the phacetoperane isomer.

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for each stereoisomer by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Locomotor Activity Assay in Mice

Objective: To assess the stimulant effect of each phacetoperane stereoisomer on spontaneous locomotor activity.

Materials:

-

Adult male mice (e.g., C57BL/6).

-

Phacetoperane stereoisomers (dissolved in a suitable vehicle, e.g., saline).

-

Vehicle control.

-

Open-field activity chambers equipped with infrared beams to automatically track movement.

-

Syringes and needles for administration (e.g., intraperitoneal).

Procedure:

-

Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

Habituate each mouse to the open-field chamber for a set period (e.g., 30-60 minutes) on a day prior to the test day.

-

On the test day, administer the designated dose of a phacetoperane stereoisomer or vehicle to each mouse.

-

Immediately place the mouse in the center of the open-field chamber.

-

Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a specified duration (e.g., 60-120 minutes).

-

Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Proposed Signaling Pathways

The stimulant effects of phacetoperane are believed to be mediated through its interaction with monoamine transporters, primarily the dopamine and norepinephrine transporters. Inhibition of these transporters leads to an increase in the synaptic concentration of dopamine and norepinephrine, which in turn activates downstream signaling cascades. While the specific pathways activated by phacetoperane have not been fully elucidated, the following diagram illustrates a hypothetical signaling cascade based on the known actions of other psychostimulants that target DAT and NET.

Conclusion and Future Directions

Phacetoperane represents a class of psychostimulants with a potentially favorable therapeutic profile. However, a significant knowledge gap exists regarding the specific pharmacological activities of its four stereoisomers. Future research should prioritize the stereoselective synthesis and chiral separation of all four isomers to enable a comprehensive and comparative evaluation of their in vitro and in vivo properties. The generation of quantitative data, as outlined in the tables within this guide, will be instrumental in identifying the most potent and selective isomer(s) and elucidating the structure-activity relationships. Furthermore, detailed investigation into the downstream signaling pathways modulated by each stereoisomer will provide a deeper understanding of their mechanisms of action and could reveal novel therapeutic targets. This foundational research is a prerequisite for any further clinical development of phacetoperane or its individual stereoisomers.

References

- 1. researchgate.net [researchgate.net]

- 2. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Levophacetoperane Hydrochloride (CAS: 23257-56-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane hydrochloride (CAS: 23257-56-9), the (R,R)-enantiomer of phacetoperane, is a psychostimulant that functions as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake. Historically used as an antidepressant and anorectic, it is the reverse ester of the well-known central nervous system stimulant, methylphenidate. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, pharmacological actions, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Introduction

Levophacetoperane, also known as Lidépran or Phacétoperane, was developed in the 1950s.[1] As a psychostimulant, its primary mechanism of action involves the inhibition of norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.[2][3] This guide consolidates the technical information available for this compound, with a focus on its chemical properties, pharmacological profile, and methodologies for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 23257-56-9 | [4] |

| Molecular Formula | C₁₄H₁₉NO₂·HCl | [4] |

| Molecular Weight | 269.77 g/mol | [4] |

| IUPAC Name | [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride | [5] |

| Synonyms | (R,R)-(-)-Phacetoperane Hydrochloride, Levofacetoperane (B1675099) Hydrochloride, RP 8228 Hydrochloride | [4] |

| Appearance | White powder | [1] |

| Purity | >98% (commercially available) | [3] |

| Solubility | Soluble in DMSO | [3] |

Pharmacology

Mechanism of Action

Levophacetoperane is a competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3] By blocking these transporters, it prevents the reuptake of norepinephrine and dopamine from the synapse, thereby prolonging their activity. Experimental studies have indicated a high binding affinity of levofacetoperane for both dopamine and norepinephrine transporters.[6] A complete binding profile assay has been conducted, confirming its potential as a psychostimulant with a favorable benefit/risk profile compared to other stimulants.[7][8]

Pharmacological Data

Table 2: In Vitro Transporter Inhibition

| Transporter | Inhibition |

| Dopamine Transporter (DAT) | 98.6% |

| Norepinephrine Transporter (NET) | 89.8% |

Note: The experimental conditions for these inhibition values are not specified in the available literature.

Signaling Pathway

The primary signaling pathway affected by this compound is the modulation of dopaminergic and noradrenergic neurotransmission through the blockade of their respective reuptake transporters.

Caption: Mechanism of Action of this compound.

Experimental Protocols

Synthesis of (R,R)-Phacetoperane Hydrochloride

The synthesis of the (R,R)-enantiomer of phacetoperane can be achieved through the resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol, followed by acetylation.[1]

Protocol:

-

Resolution of (±)-threo-phenyl-(piperidin-2-yl)-methanol: The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts. These salts are then separated by fractional crystallization.

-

Isolation of the (R,R)-enantiomer: The desired diastereomeric salt is isolated and treated with a base to liberate the free (R,R)-threo-phenyl-(piperidin-2-yl)-methanol.

-

Acetylation: The isolated (R,R)-enantiomer is acetylated using a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a base to yield (R,R)-phacetoperane.

-

Salt Formation: The resulting (R,R)-phacetoperane free base is then treated with hydrochloric acid in an appropriate solvent to precipitate this compound.

Caption: Synthetic workflow for this compound.

In Vitro Dopamine/Norepinephrine Reuptake Inhibition Assay (Representative Protocol)

As a specific protocol for Levophacetoperane is not detailed in the available literature, a representative radioligand uptake inhibition assay protocol is provided below.

Materials:

-

HEK293 cells stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

-

Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]-Dopamine or [³H]-Norepinephrine (radioligand).

-

This compound (test compound).

-

Scintillation cocktail and vials.

-

Scintillation counter.

Protocol:

-

Cell Culture: Culture hDAT- or hNET-expressing HEK293 cells in appropriate culture medium until confluent.

-

Assay Preparation: On the day of the assay, aspirate the culture medium, wash the cells with KRH buffer, and pre-incubate with KRH buffer.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Radioligand Addition: Initiate the uptake reaction by adding [³H]-Dopamine or [³H]-Norepinephrine to the wells.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition of radioligand uptake against the log concentration of the compound.

Caption: Experimental workflow for a reuptake inhibition assay.

Analytical Method by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Representative Protocol)

Instrumentation:

-

HPLC system with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio would need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection Wavelength: Determined by UV scan of this compound.

-

Injection Volume: 20 µL.

Method Development and Validation:

The method would need to be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Given the chiral nature of Levophacetoperane, a chiral HPLC method would be necessary to separate it from its other stereoisomers. This would typically involve the use of a chiral stationary phase.

Conclusion

This compound is a psychostimulant with a clear mechanism of action as a dopamine and norepinephrine reuptake inhibitor. While its historical use and general pharmacological profile are documented, there is a notable lack of publicly available, detailed quantitative data from binding and functional assays, as well as a validated, specific analytical method. This guide provides a consolidation of the existing information and representative protocols to aid researchers in the further investigation and development of this compound. Further studies are warranted to fully characterize its pharmacological profile and to establish standardized analytical procedures.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. Buy Levofacetoperane | 24558-01-8 | >98% [smolecule.com]

- 7. Vol 31, No 9 (2024) - Current Medicinal Chemistry [journals.eco-vector.com]

- 8. NLS-3 (Levophacetoperane or (R,R) Phacetoperane): A Reverse Ester of Methylphenidate: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Levophacetoperane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane hydrochloride, a psychostimulant developed in the 1950s, is the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate.[1][2] Historically used as an antidepressant and anorectic under the trade name Lidepran, recent research has renewed interest in its potential therapeutic applications, particularly for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3] This technical guide provides a comprehensive overview of the neurochemical profile of Levophacetoperane, focusing on its mechanism of action, available pharmacological data, and the experimental methodologies used to characterize it. While qualitative data robustly supports its primary mechanism, specific quantitative binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) are not widely reported in publicly accessible literature.

Mechanism of Action

This compound is a competitive inhibitor of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[2] By blocking these transporters, it effectively increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic neurotransmission. This dual reuptake inhibition is believed to underlie its stimulant, antidepressant, and anorectic effects. The stimulant effect of phacetoperane has been noted to differ from other catecholaminergic agents like methylphenidate and amphetamine, suggesting a potentially distinct benefit/risk profile.[1][3]

Pharmacological Data

While a complete binding profile for Levophacetoperane (also referred to as NLS-3) has been reportedly conducted and confirmed its potential benefits, specific quantitative data from these assays are not detailed in the available scientific literature.[1][3] The primary characterization of its pharmacological action is qualitative, describing it as a competitive inhibitor of norepinephrine and dopamine uptake.

Table 1: Summary of this compound's Interaction with Monoamine Transporters

| Target | Action | Quantitative Data (Ki or IC50) |

| Dopamine Transporter (DAT) | Competitive Inhibition of Reuptake | Not publicly available |

| Norepinephrine Transporter (NET) | Competitive Inhibition of Reuptake | Not publicly available |

Signaling Pathways

The primary signaling pathway affected by this compound is the modulation of catecholaminergic neurotransmission through the blockade of DAT and NET. This action leads to an accumulation of dopamine and norepinephrine in the synapse, thereby increasing the activation of postsynaptic dopamine and adrenergic receptors.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the neurochemical profile of a compound like this compound.

Radioligand Binding Assay for DAT and NET

This assay quantifies the affinity of a test compound for the dopamine and norepinephrine transporters by measuring its ability to displace a known radiolabeled ligand that binds to the transporter.

Materials:

-

Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT or NET.

-

Radioligand for DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

-

Radioligand for NET: [³H]Nisoxetine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR-12909) or NET inhibitor (e.g., Desipramine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well plates, filter harvester.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay